
2-Fluoro-4-(furan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(furan-2-yl)aniline, also known as 2-Fluoro-4-anilinofuran or 2-Fluoro-4-anilinopyridine, is a heterocyclic organic compound. It is a colorless, volatile liquid with a characteristic odor. It is a derivative of the parent compound aniline, in which one of the hydrogen atoms on the nitrogen atom has been replaced by a fluorine atom. This compound is used as a precursor in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Studies have demonstrated the utility of furan-2-yl)aniline derivatives in the synthesis of complex organic compounds. For instance, reactions involving N-(5-R-furan-2-ylmethylidene)anilines with difluorocarbene have led to the creation of difluorocyclopropa[b]furo[2,3-c]pyrrole derivatives, showcasing a method for constructing furan-incorporated pyrrole rings with potential relevance in material science and pharmaceutical chemistry (Voznyi, Novikov, & Khlebnikov, 2005); (Voznyi, Novikov, Khlebnikov, & Kostikov, 2006).
Pharmaceutical Research Applications
In the domain of drug discovery, docking and quantitative structure–activity relationship (QSAR) studies have utilized derivatives of furan-2-yl)aniline to investigate the orientations and active conformations of c-Met kinase inhibitors, aiding in the design of compounds with high inhibitory activity against cancer targets (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).
Material Science and Electro-Optical Applications
Furan and fluorene units, related to furan-2-yl)aniline structures, have been synthesized and their electrochemical polymerization studied for applications in electro-optical devices. The resulting polymer films exhibited electrochromic behavior, transitioning in color with applied voltage, indicative of their potential use in smart windows and displays (Güneş, Cihaner, & Önal, 2013).
Organic Chemistry and Synthetic Methodologies
Research has also focused on the development of synthetic methodologies using furan-2-yl)aniline derivatives. For example, the formation of fluorine-containing polysubstituted furans from diazocompounds and aromatic alkynes catalyzed by Rh2(OAc)4, showcases the utility of these compounds in constructing fluorine-containing organic molecules, which are of high interest due to the unique properties that fluorine imparts to organic compounds (Pang, Zhu, Xin, Jiang, & Zhu, 2010).
Mécanisme D'action
Target of Action
Similar compounds such as 4-fluoroaniline are known to be precursors to various potential applications
Mode of Action
It is known that fluoroanilines can exert their effects through hydroxylation and subsequent p-benzoquinonimine formation . This suggests that 2-Fluoro-4-(furan-2-yl)aniline may interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may also be involved in similar biochemical pathways.
Pharmacokinetics
It is known that at least 80% of a dose of 2-fluoroaniline is excreted in the urine within 24 hours . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
Related compounds are known to exert nephrotoxic effects through hydroxylation and subsequent p-benzoquinonimine formation . This suggests that this compound may have similar effects.
Action Environment
It is known that the success of suzuki–miyaura coupling, a reaction in which related compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound may also be influenced by similar environmental factors.
Analyse Biochimique
Biochemical Properties
2-Fluoro-4-(furan-2-yl)aniline is known to interact with various enzymes and proteins. For instance, it is metabolized primarily by 4-hydroxylation, followed by sulfate or glucuronide formation . This suggests that it interacts with enzymes involved in these metabolic pathways
Cellular Effects
Given its biochemical properties, it is plausible that it could influence cell function by interacting with various cellular proteins and enzymes
Molecular Mechanism
It is known to undergo 4-hydroxylation, suggesting that it may interact with enzymes that catalyze this reaction It may also bind to other biomolecules, potentially influencing their function
Metabolic Pathways
This compound is known to be metabolized primarily by 4-hydroxylation, followed by sulfate or glucuronide formation This suggests that it is involved in these metabolic pathways
Propriétés
IUPAC Name |
2-fluoro-4-(furan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPLQFFUJXZUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
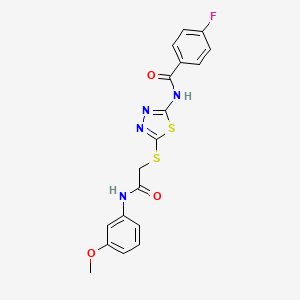
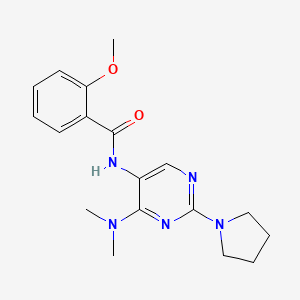
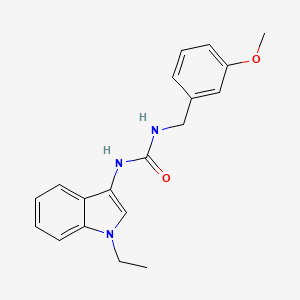

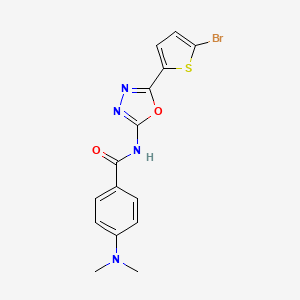
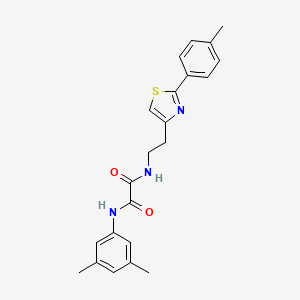

![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)

![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)
![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)


